molecular formula C19H17Br2NO B2447106 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone CAS No. 1616114-00-1

1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2447106
CAS No.: 1616114-00-1
M. Wt: 435.159
InChI Key: KFQFRSRRRVCZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions on the fluorene ring, and a piperidine ring attached to the fluorene through a spiro linkage. The ethanone group is attached to the piperidine ring, adding to the compound’s complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone typically involves multiple steps, starting with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions This is followed by the formation of the spiro linkage with piperidineThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted fluorene derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and the spiro structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromospiro[fluorene-9,9’-xanthene]
  • 2,7-Dibromospiro[fluorene-9,9’-[9H]xanthene]

Uniqueness

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone is unique due to its specific spiro linkage with piperidine and the presence of an ethanone group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO/c1-12(23)22-8-6-19(7-9-22)17-10-13(20)2-4-15(17)16-5-3-14(21)11-18(16)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFRSRRRVCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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